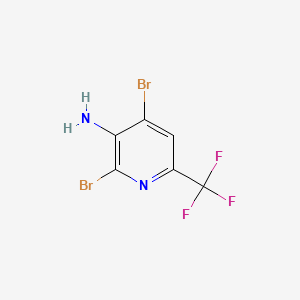

2,4-Dibromo-6-(trifluoromethyl)pyridin-3-amine

Description

Properties

IUPAC Name |

2,4-dibromo-6-(trifluoromethyl)pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br2F3N2/c7-2-1-3(6(9,10)11)13-5(8)4(2)12/h1H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNWHGPNRZQMGRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(N=C1C(F)(F)F)Br)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br2F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80673554 | |

| Record name | 2,4-Dibromo-6-(trifluoromethyl)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80673554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214365-67-9 | |

| Record name | 2,4-Dibromo-6-(trifluoromethyl)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80673554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 2,4-Dibromo-6-(trifluoromethyl)pyridin-3-amine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2,4-Dibromo-6-(trifluoromethyl)pyridin-3-amine, a key heterocyclic building block in medicinal chemistry and drug discovery. The document outlines a probable synthetic pathway, starting from the commercially available precursor, 6-(trifluoromethyl)pyridin-3-amine. Detailed experimental protocols, based on established methodologies for the regioselective bromination of substituted aminopyridines, are presented. This guide also includes a summary of physicochemical properties and a proposed workflow for the synthesis and purification of the target compound. The information herein is intended to support researchers in the efficient synthesis and utilization of this versatile intermediate for the development of novel therapeutics.

Introduction

2,4-Dibromo-6-(trifluoromethyl)pyridin-3-amine is a halogenated pyridine derivative of significant interest in the pharmaceutical industry. The presence of a trifluoromethyl group enhances metabolic stability and lipophilicity, while the bromine atoms serve as versatile handles for further chemical modifications, such as cross-coupling reactions. The amino group provides a site for amide bond formation and other derivatizations. This unique combination of functional groups makes it a valuable scaffold for the synthesis of kinase inhibitors, PROTACs, and other biologically active molecules. This guide details a feasible and efficient synthetic approach to this important compound.

Proposed Synthetic Pathway

The most plausible synthetic route to 2,4-Dibromo-6-(trifluoromethyl)pyridin-3-amine involves the direct electrophilic dibromination of 6-(trifluoromethyl)pyridin-3-amine. The amino group at the 3-position is a strong activating group, directing electrophilic substitution to the ortho (2- and 4-) and para (6-) positions. The trifluoromethyl group at the 6-position is a deactivating group. Therefore, the positions ortho to the amino group (2 and 4) are the most susceptible to electrophilic attack.

Physicochemical and Quantitative Data

The following table summarizes the key physicochemical properties of the starting material and the final product. While specific experimental yields for the synthesis of 2,4-Dibromo-6-(trifluoromethyl)pyridin-3-amine are not widely published, typical yields for similar dibromination reactions of activated aminopyridines range from moderate to high.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity (%) | Boiling Point (°C) |

| 6-(Trifluoromethyl)pyridin-3-amine | 106877-32-1 | C₆H₅F₃N₂ | 162.11 | >97 | Not available |

| 2,4-Dibromo-6-(trifluoromethyl)pyridin-3-amine | 1214365-67-9 | C₆H₃Br₂F₃N₂ | 319.90 | >97 [1] | 275 [2] |

Detailed Experimental Protocol

This protocol is a generalized procedure based on established methods for the bromination of aminopyridines using N-bromosuccinimide (NBS). Researchers should optimize the reaction conditions for their specific setup.

4.1. Materials and Reagents

-

6-(Trifluoromethyl)pyridin-3-amine (1.0 eq.)

-

N-Bromosuccinimide (NBS) (2.0 - 2.2 eq.)

-

Anhydrous Acetonitrile (or Dichloromethane)

-

Saturated aqueous sodium thiosulfate solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

4.2. Reaction Procedure

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-(trifluoromethyl)pyridin-3-amine (1.0 eq.) in anhydrous acetonitrile.

-

Addition of Brominating Agent: Cool the solution to 0 °C in an ice bath. Add N-bromosuccinimide (2.0 - 2.2 eq.) portion-wise over 30-60 minutes, ensuring the internal temperature is maintained below 5 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion of the reaction, quench by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine. Dilute the mixture with dichloromethane and transfer it to a separatory funnel.

-

Extraction and Washing: Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

4.3. Purification

The crude product can be purified by flash column chromatography on silica gel. A gradient elution system of hexane and ethyl acetate is recommended to isolate the desired 2,4-dibromo isomer from any potential mono-brominated or other isomeric byproducts.

Experimental Workflow and Logic

The following diagram illustrates the logical workflow for the synthesis, purification, and characterization of 2,4-Dibromo-6-(trifluoromethyl)pyridin-3-amine.

Safety Considerations

-

N-Bromosuccinimide (NBS): NBS is a lachrymator and an irritant. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Halogenated Solvents: Dichloromethane is a suspected carcinogen. Handle with care in a fume hood.

-

General Precautions: Standard laboratory safety practices should be followed at all times.

Conclusion

The synthesis of 2,4-Dibromo-6-(trifluoromethyl)pyridin-3-amine can be effectively achieved through the regioselective dibromination of 6-(trifluoromethyl)pyridin-3-amine using N-bromosuccinimide. This guide provides a robust starting point for researchers to produce this valuable building block for applications in drug discovery and development. Optimization of reaction conditions may be necessary to achieve the highest possible yields and purity. The characterization of the final product by standard analytical techniques is crucial to confirm its identity and purity.

References

In-Depth Technical Guide: Characterization of 2,4-Dibromo-6-(trifluoromethyl)pyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dibromo-6-(trifluoromethyl)pyridin-3-amine is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring two bromine atoms, a trifluoromethyl group, and an amino group on a pyridine core, makes it a versatile building block for the synthesis of complex molecular architectures. The electron-withdrawing nature of the trifluoromethyl group and the presence of two reactive bromine atoms at positions amenable to selective functionalization provide multiple handles for synthetic diversification. This guide provides a comprehensive overview of the chemical and physical properties, a plausible synthetic approach, and the potential applications of this compound, particularly in the development of kinase inhibitors.

Physicochemical Properties

2,4-Dibromo-6-(trifluoromethyl)pyridin-3-amine is a solid at room temperature with a purity typically reported between 97% and 99% by commercial suppliers.[1][2][3] The key physicochemical data for this compound are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 1214365-67-9 | [3][4] |

| Molecular Formula | C₆H₃Br₂F₃N₂ | [3][4] |

| Molecular Weight | 319.90 g/mol | [4] |

| Boiling Point | 275 °C | [5] |

| Density | 2.121 g/cm³ | [5] |

| Flash Point | 120 °C | [5] |

Synthesis and Characterization

Postulated Synthetic Pathway

The synthesis of 2,4-Dibromo-6-(trifluoromethyl)pyridin-3-amine can be envisioned to proceed via the direct bromination of 3-amino-6-(trifluoromethyl)pyridine. The amino group is a strong activating group and directs electrophilic substitution to the ortho and para positions. In this case, positions 2 and 4 are ortho and para to the amino group, respectively.

General Experimental Protocol for Bromination of Aminopyridines

The following is a general protocol for the bromination of an aminopyridine, which could be adapted for the synthesis of the title compound.

-

Reaction Setup : To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the starting material, 3-amino-6-(trifluoromethyl)pyridine (1.0 equivalent).

-

Solvent Addition : Dissolve the starting material in a suitable anhydrous solvent, such as acetonitrile.

-

Addition of Brominating Agent : Cool the solution to 0 °C using an ice bath. Add a brominating agent, such as N-Bromosuccinimide (NBS) (2.0-2.2 equivalents), portion-wise over a period of 15-30 minutes, ensuring the temperature is maintained.

-

Reaction : Allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC).

-

Work-up : Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Dilute the mixture with an organic solvent like dichloromethane and transfer it to a separatory funnel.

-

Extraction and Washing : Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Drying and Concentration : Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification : Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate), to isolate the desired 2,4-Dibromo-6-(trifluoromethyl)pyridin-3-amine.

Spectroscopic Characterization

While experimentally obtained spectra for 2,4-Dibromo-6-(trifluoromethyl)pyridin-3-amine are not publicly available, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

3.3.1. 1H NMR Spectroscopy

The 1H NMR spectrum is expected to be simple, showing a singlet for the proton at the 5-position of the pyridine ring. The chemical shift of this proton would be influenced by the surrounding electron-withdrawing groups. Additionally, a broad singlet corresponding to the two protons of the primary amine group would be observed.

3.3.2. 13C NMR Spectroscopy

The 13C NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule. The carbon atom of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The chemical shifts of the pyridine ring carbons will be influenced by the bromo, amino, and trifluoromethyl substituents.

3.3.3. Mass Spectrometry

The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of the compound (319.90 g/mol ). Due to the presence of two bromine atoms, a characteristic isotopic pattern will be observed for the molecular ion and bromine-containing fragments, with peaks at M, M+2, and M+4 in an approximate ratio of 1:2:1.

3.3.4. Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule. Key expected absorptions include:

-

N-H stretching : Two bands in the region of 3300-3500 cm-1, characteristic of a primary amine.

-

N-H bending : A band around 1600-1650 cm-1.

-

C-N stretching : Bands in the region of 1250-1350 cm-1 for the aromatic amine.

-

C-F stretching : Strong absorption bands in the region of 1100-1300 cm-1, characteristic of the trifluoromethyl group.

-

Aromatic C-H stretching : Bands above 3000 cm-1.

-

Aromatic C=C and C=N stretching : Bands in the 1400-1600 cm-1 region.

Reactivity and Synthetic Applications

The synthetic utility of 2,4-Dibromo-6-(trifluoromethyl)pyridin-3-amine lies in the differential reactivity of its functional groups, making it a valuable scaffold for combinatorial chemistry and the synthesis of targeted libraries of compounds.

Cross-Coupling Reactions

The two bromine atoms on the pyridine ring are susceptible to various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions allow for the selective introduction of a wide range of aryl, heteroaryl, and amino substituents at the 2- and 4-positions. The differential reactivity of the two bromine atoms may allow for sequential and site-selective functionalization.

Role in Kinase Inhibitor Synthesis

The 3-aminopyridine moiety is a well-established pharmacophore in the design of kinase inhibitors, as it can mimic the hydrogen bonding interactions of the adenine core of ATP with the hinge region of the kinase active site. The trifluoromethyl group can enhance binding affinity and improve pharmacokinetic properties such as metabolic stability and membrane permeability. The bromo substituents serve as versatile handles to introduce further diversity, allowing for the fine-tuning of potency and selectivity against specific kinase targets.[6][7]

While no specific kinase inhibitors directly synthesized from 2,4-Dibromo-6-(trifluoromethyl)pyridin-3-amine have been identified in the public domain, its structural features make it an ideal starting material for the synthesis of inhibitors targeting various kinase families, such as those involved in cancer and inflammatory diseases.

Safety and Handling

2,4-Dibromo-6-(trifluoromethyl)pyridin-3-amine is classified as harmful if swallowed (H302). Standard laboratory safety precautions should be observed when handling this compound. This includes the use of personal protective equipment such as safety glasses, gloves, and a lab coat. The compound should be handled in a well-ventilated area or a fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

2,4-Dibromo-6-(trifluoromethyl)pyridin-3-amine is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its rich functionality allows for the strategic and selective introduction of various substituents, making it an attractive starting material for the generation of compound libraries for screening against a range of biological targets. The presence of the 3-aminopyridine scaffold, combined with the beneficial properties imparted by the trifluoromethyl group, makes this compound particularly well-suited for the development of novel kinase inhibitors. Further research into the reactivity and applications of this compound is warranted and is likely to yield new and potent therapeutic agents.

References

- 1. rsc.org [rsc.org]

- 2. guidechem.com [guidechem.com]

- 3. calpaclab.com [calpaclab.com]

- 4. 1214365-67-9 | 2,4-Dibromo-6-(trifluoromethyl)pyridin-3-amine - Moldb [moldb.com]

- 5. benchchem.com [benchchem.com]

- 6. Kinase inhibitor - Patent US-9499486-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. US8785632B2 - Enantiomerically pure aminoheteroaryl compounds as protein kinase inhibitors - Google Patents [patents.google.com]

2,4-Dibromo-6-(trifluoromethyl)pyridin-3-amine chemical properties

An In-depth Technical Guide to the Chemical Properties of 2,4-Dibromo-6-(trifluoromethyl)pyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical and physical properties of 2,4-Dibromo-6-(trifluoromethyl)pyridin-3-amine. The information is compiled for professionals in research, scientific, and drug development fields, with a focus on presenting clear, structured data and outlining relevant experimental contexts.

Core Chemical Properties

2,4-Dibromo-6-(trifluoromethyl)pyridin-3-amine is a halogenated and trifluoromethylated pyridine derivative. Such compounds are of significant interest in medicinal chemistry and materials science due to the unique physicochemical properties conferred by the substituent groups. The trifluoromethyl group can enhance metabolic stability and binding affinity, while the bromine atoms provide sites for further chemical modification, such as cross-coupling reactions.

A summary of the core chemical and physical properties is presented in Table 1.

Table 1: Core Chemical and Physical Properties of 2,4-Dibromo-6-(trifluoromethyl)pyridin-3-amine

| Property | Value | Reference(s) |

| CAS Number | 1214365-67-9 | [1][2] |

| Molecular Formula | C₆H₃Br₂F₃N₂ | [1] |

| Molecular Weight | 319.90 g/mol | [1] |

| Boiling Point | 275 °C | [2] |

| Purity | Typically ≥97% | [1] |

Structural and Analytical Data

Detailed analytical data such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are crucial for the unambiguous identification and characterization of a chemical compound. While several commercial suppliers indicate the availability of 1H NMR, 13C NMR, HPLC, and LC-MS data for 2,4-Dibromo-6-(trifluoromethyl)pyridin-3-amine, this information is not publicly available in the scientific literature at the time of this report.[1] Researchers requiring this data should request it directly from commercial vendors.

Synthesis and Experimental Protocols

For instance, the synthesis of 2,6-dibromo-4-(trifluoromethoxy)aniline has been reported via the bromination of 4-(trifluoromethoxy)aniline using bromine and hydrogen peroxide in an aqueous phase.[3] Another relevant patent describes the manufacture of various bromopyridines, which may offer insights into potential synthetic routes.[4] The synthesis of 2,6-dibromo pyridine from 2,6-dichloro pyridine has also been documented.[5]

A generalized workflow for the potential synthesis of 2,4-Dibromo-6-(trifluoromethyl)pyridin-3-amine, based on synthetic strategies for similar compounds, is proposed below. This should be considered a theoretical pathway requiring experimental validation and optimization.

Biological Activity and Potential Applications

Specific biological activity data for 2,4-Dibromo-6-(trifluoromethyl)pyridin-3-amine is not extensively reported in the public domain. However, the broader class of brominated and trifluoromethylated pyridine derivatives has been investigated for various therapeutic applications.

-

Anticancer Potential: Substituted pyridines are a well-established scaffold in oncology drug discovery.[6] The introduction of bromine and trifluoromethyl groups can enhance cytotoxic activity against cancer cell lines.[6]

-

Antimicrobial Activity: Halogenated heterocyclic compounds are known to exhibit antimicrobial properties. While no specific data exists for the target compound, related marinopyrroles and pseudilins, which are halogenated pyrrole-phenols, have shown antibacterial activity.[7]

-

Kinase Inhibition: The pyridine scaffold is a common feature in kinase inhibitors used in cancer therapy. The subject compound is suggested by some vendors to be a key starting material for the development of kinase inhibitors.[2]

The general workflow for screening the biological activity of a novel compound like 2,4-Dibromo-6-(trifluoromethyl)pyridin-3-amine is depicted below.

Safety and Handling

Detailed safety and handling information should be obtained from the Safety Data Sheet (SDS) provided by the supplier. As a brominated aromatic amine, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area or fume hood.

Conclusion

2,4-Dibromo-6-(trifluoromethyl)pyridin-3-amine is a chemical compound with potential applications in drug discovery and materials science, primarily as a building block for more complex molecules. While its basic chemical and physical properties are documented, detailed experimental data, particularly spectroscopic and comprehensive biological activity profiles, are not widely available in the public domain. Researchers interested in this compound are advised to obtain detailed analytical data from commercial suppliers and to perform thorough experimental validation for any synthetic or biological investigations.

References

- 1. 1214365-67-9 | 2,4-Dibromo-6-(trifluoromethyl)pyridin-3-amine - Moldb [moldb.com]

- 2. 2,4-Dibromo-6-(trifluoromethyl)pyridin-3-amine [myskinrecipes.com]

- 3. CN102491910A - Method for synthesizing 2,6-dibromo-4-(trifluoromethoxy) aniline by water-phase method - Google Patents [patents.google.com]

- 4. US3974166A - Process for the manufacture of bromopyridines - Google Patents [patents.google.com]

- 5. CN102993086A - Method for synthesizing 2,6-dibromo pyridine - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. Antibacterial Marinopyrroles and Pseudilins Act as Protonophores - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide to the ¹H NMR Spectrum of 2,4-Dibromo-6-(trifluoromethyl)pyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected ¹H NMR spectrum of 2,4-Dibromo-6-(trifluoromethyl)pyridin-3-amine, a key building block in medicinal chemistry and agrochemical research. Due to the absence of publicly available experimental spectra for this specific compound, this document offers a predicted spectrum based on established principles of nuclear magnetic resonance spectroscopy of substituted pyridines. Furthermore, it outlines a comprehensive experimental protocol for acquiring and interpreting the ¹H NMR spectrum and related NMR data for structural elucidation.

Predicted ¹H NMR Spectral Data

The structure of 2,4-Dibromo-6-(trifluoromethyl)pyridin-3-amine contains two key protons that will give rise to signals in a ¹H NMR spectrum: the amine (-NH₂) protons and the aromatic proton on the pyridine ring (H-5).

Table 1: Predicted ¹H NMR Data for 2,4-Dibromo-6-(trifluoromethyl)pyridin-3-amine

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| -NH₂ | 4.5 - 6.0 | Broad Singlet (br s) | 2H | The chemical shift of amine protons can vary significantly due to solvent effects, concentration, and temperature. The signal is often broad due to quadrupolar relaxation and proton exchange. |

| H-5 | 7.5 - 8.0 | Singlet (s) | 1H | This proton is a singlet as it has no adjacent protons to couple with. Its chemical shift is influenced by the electron-withdrawing effects of the two bromine atoms and the trifluoromethyl group. |

Experimental Protocol for ¹H NMR Spectroscopy

This section details a standard operating procedure for the acquisition of a high-quality ¹H NMR spectrum of 2,4-Dibromo-6-(trifluoromethyl)pyridin-3-amine.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of 2,4-Dibromo-6-(trifluoromethyl)pyridin-3-amine.

-

Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆)). The choice of solvent is critical and can affect the chemical shifts, particularly of the amine protons.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup and Calibration:

-

The data should be acquired on a high-field NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.

-

The spectrometer's probe should be tuned to the ¹H frequency.

-

The magnetic field is locked onto the deuterium signal of the solvent.

-

Shimming is performed to optimize the homogeneity of the magnetic field, aiming for narrow and symmetrical peaks.

3. ¹H NMR Spectrum Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on a Bruker spectrometer).

-

Number of Scans: 16 to 64 scans are typically sufficient, depending on the sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 2-4 seconds.

-

Spectral Width (sw): A range of -2 to 12 ppm is generally adequate.

-

Temperature: Standard ambient probe temperature (e.g., 298 K).

4. Data Processing:

-

The acquired Free Induction Decay (FID) is processed using appropriate software (e.g., MestReNova, TopSpin).

-

Apply a window function (e.g., exponential multiplication with a line broadening factor of 0.3 Hz) to improve the signal-to-noise ratio.

-

Perform a Fourier transform to convert the FID into the frequency domain spectrum.

-

Phase correct the spectrum to ensure all peaks have a positive, absorptive Lorentzian line shape.

-

Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm).

-

Integrate the peaks to determine the relative number of protons.

Advanced Structural Elucidation Workflow

For unambiguous structural confirmation and assignment of all signals, a series of 2D NMR experiments are recommended.

Caption: NMR Workflow for Structural Elucidation.

Comprehensive Technical Guide: 2,4-Dibromo-6-(trifluoromethyl)pyridin-3-amine

For the attention of: Researchers, scientists, and drug development professionals.

This technical document addresses the request for data and experimental protocols related to 2,4-dibromo-6-(trifluoromethyl)pyridin-3-amine. Following a thorough search of scientific databases and patent literature, specific experimental ¹³C NMR data for this compound could not be located in the public domain. This suggests that while the compound is commercially available and its synthesis is described in principle within the chemical literature, detailed characterization data has not been formally published or is contained within proprietary databases.

This guide, therefore, provides a detailed, representative experimental protocol for the synthesis and characterization of similarly substituted trifluoromethylpyridines. This information is based on established chemical methodologies and serves as a practical framework for researchers working with this class of compounds.

Hypothetical ¹³C NMR Data Presentation

While experimental data is unavailable, a predicted ¹³C NMR spectrum would be crucial for the structural confirmation of 2,4-dibromo-6-(trifluoromethyl)pyridin-3-amine. The expected chemical shifts (δ) in a solvent like CDCl₃ would be influenced by the various substituents on the pyridine ring. A table of predicted shifts is not provided to avoid presenting non-verified data. For researchers who successfully synthesize this compound, acquiring and publishing this data would be a valuable contribution to the chemical community.

Experimental Protocols: A Representative Synthesis and Characterization

The synthesis of 2,4-dibromo-6-(trifluoromethyl)pyridin-3-amine would likely proceed through a multi-step sequence starting from a suitable pyridine precursor. The following protocol is a generalized procedure based on common synthetic routes for halogenated and aminated trifluoromethylpyridines.

Synthesis of 2,4-Dibromo-6-(trifluoromethyl)pyridin-3-amine

Materials:

-

3-Amino-6-(trifluoromethyl)pyridine

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (ACN) or Dichloromethane (DCM)

-

Sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

Reaction Setup: To a solution of 3-amino-6-(trifluoromethyl)pyridine (1.0 eq) in acetonitrile or dichloromethane (0.2 M), add N-bromosuccinimide (2.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Chromatography: Purify the crude material by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure 2,4-dibromo-6-(trifluoromethyl)pyridin-3-amine.

Characterization Methodology

The structure and purity of the synthesized compound would be confirmed using a suite of standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To determine the number and environment of protons.

-

¹³C NMR: To identify the carbon skeleton of the molecule. The spectrum would be recorded on a spectrometer operating at a frequency of 100 MHz or higher, using CDCl₃ as the solvent and tetramethylsilane (TMS) as an internal standard.

-

¹⁹F NMR: To characterize the trifluoromethyl group.

-

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as N-H and C-F bonds.

Visualizing the Synthetic and Analytical Workflow

The following diagrams illustrate the logical flow of the synthesis and characterization process for 2,4-dibromo-6-(trifluoromethyl)pyridin-3-amine.

Caption: Synthetic workflow for the preparation of the target compound.

An In-depth Technical Guide to the Synthesis of 2,4-Dibromo-6-(trifluoromethyl)pyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,4-Dibromo-6-(trifluoromethyl)pyridin-3-amine, a key building block in pharmaceutical and agrochemical research. The document details the primary synthetic pathway, starting materials, and a plausible experimental protocol.

Overview of Synthetic Strategy

The most direct and logical synthetic route to 2,4-Dibromo-6-(trifluoromethyl)pyridin-3-amine is the electrophilic dibromination of 3-amino-6-(trifluoromethyl)pyridine. The amino group at the 3-position is a strong activating group, directing the electrophilic bromine to the ortho (2 and 4) positions. The electron-withdrawing trifluoromethyl group at the 6-position can influence the reactivity of the pyridine ring but the directing effect of the amino group is predominant.

A common and effective brominating agent for such transformations is N-bromosuccinimide (NBS), which offers milder reaction conditions compared to liquid bromine. The reaction is typically carried out in a suitable organic solvent.

Starting Materials

The primary starting material for this synthesis is 3-amino-6-(trifluoromethyl)pyridine.

Commercial Availability

3-Amino-6-(trifluoromethyl)pyridine is commercially available from various chemical suppliers. Researchers can procure this starting material directly, which is the most convenient approach for laboratory-scale synthesis.

Synthesis of 3-amino-6-(trifluoromethyl)pyridine

For researchers who wish to synthesize the starting material, a common method involves the amination of a corresponding halogenated precursor, such as 3-chloro-6-(trifluoromethyl)pyridine or 3-bromo-6-(trifluoromethyl)pyridine.

Experimental Protocol: Synthesis of 3-amino-6-(trifluoromethyl)pyridine from 3-bromo-6-(trifluoromethyl)pyridine

This procedure is a representative example and may require optimization.

-

Reaction Setup: In a sealed reaction vessel, combine 3-bromo-6-(trifluoromethyl)pyridine (1.0 eq.), a copper(I) catalyst (e.g., CuI, 0.1 eq.), a suitable ligand (e.g., L-proline, 0.2 eq.), and a base (e.g., K2CO3, 2.0 eq.).

-

Solvent and Reagent Addition: Add a suitable solvent such as dimethyl sulfoxide (DMSO). Introduce a source of ammonia, such as aqueous ammonia or an ammonia surrogate.

-

Reaction Conditions: Heat the mixture at a temperature ranging from 80 to 120 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and dilute with water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 3-amino-6-(trifluoromethyl)pyridine.

Synthesis of 2,4-Dibromo-6-(trifluoromethyl)pyridin-3-amine

This section details a plausible experimental protocol for the dibromination of 3-amino-6-(trifluoromethyl)pyridine.

Data Presentation

| Parameter | Value |

| Starting Material | 3-amino-6-(trifluoromethyl)pyridine |

| Reagent | N-Bromosuccinimide (NBS) |

| Stoichiometry of NBS | 2.0 - 2.2 equivalents |

| Solvent | Acetonitrile or Dichloromethane |

| Reaction Temperature | 0 °C to room temperature |

| Reaction Time | 2 - 6 hours |

| Product | 2,4-Dibromo-6-(trifluoromethyl)pyridin-3-amine |

| CAS Number | 1214365-67-9[1] |

| Molecular Formula | C6H3Br2F3N2[1] |

| Molecular Weight | 319.90 g/mol [1] |

Experimental Protocol

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-amino-6-(trifluoromethyl)pyridine (1.0 eq.).

-

Solvent Addition: Dissolve the starting material in anhydrous acetonitrile or dichloromethane.

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Add N-bromosuccinimide (2.1 eq.) portion-wise over 30-60 minutes, ensuring the internal temperature is maintained below 5 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-5 hours. Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

-

Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining bromine.

-

Extraction: Dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield 2,4-Dibromo-6-(trifluoromethyl)pyridin-3-amine as a solid.

Visualizations

Synthetic Pathway

Caption: Synthetic route to the target compound.

Experimental Workflow

Caption: Step-by-step experimental workflow.

References

An In-depth Technical Guide to the Synthesis of Trifluoromethylpyridines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The trifluoromethylpyridine (TFMP) moiety is a cornerstone in modern medicinal and agricultural chemistry. The incorporation of the trifluoromethyl (-CF3) group onto a pyridine scaffold imparts a unique combination of physicochemical properties, including enhanced metabolic stability, increased lipophilicity, and modulated electronic characteristics, which can significantly improve the efficacy and pharmacokinetic profile of bioactive molecules.[1][2] Consequently, a diverse array of pharmaceuticals and agrochemicals feature the TFMP core.[3][4] This technical guide provides an in-depth overview of the primary synthetic strategies for accessing trifluoromethylpyridines, with a focus on their underlying reaction mechanisms, supported by quantitative data and detailed experimental protocols.

Core Synthetic Strategies

The synthesis of trifluoromethylpyridines can be broadly categorized into three main approaches:

-

Direct C-H Trifluoromethylation: The introduction of a -CF3 group onto a pre-formed pyridine ring.

-

Trifluoromethylation of Pre-functionalized Pyridines: Typically involving the cross-coupling of halopyridines with a trifluoromethyl source.

-

Pyridine Ring Synthesis from Trifluoromethylated Building Blocks: The construction of the pyridine ring from precursors already containing the -CF3 group.

Direct C-H Trifluoromethylation of Pyridines

Directly converting a C-H bond to a C-CF3 bond is an atom-economical and highly desirable strategy. These methods often proceed via radical intermediates and have seen significant advancement through the advent of photoredox catalysis.

Radical Trifluoromethylation via Photoredox Catalysis

Visible-light photoredox catalysis offers a mild and efficient pathway for generating trifluoromethyl radicals from inexpensive and stable precursors.[2][5] A common trifluoromethyl source for these reactions is trifluoromethanesulfonyl chloride (CF3SO2Cl, triflyl chloride).[2][6]

Reaction Mechanism:

The mechanism involves a photoredox catalytic cycle, typically using a ruthenium or iridium-based photocatalyst.

-

Excitation: The photocatalyst (PC), such as [Ru(phen)3]2+, absorbs visible light and is excited to a higher energy state (*PC).[2][6]

-

Single Electron Transfer (SET): The excited photocatalyst (*PC) is a potent reductant and transfers a single electron to the trifluoromethyl source (e.g., CF3SO2Cl). This reduction leads to the fragmentation of the reagent, releasing a trifluoromethyl radical (•CF3) and a chloride anion, while the photocatalyst is oxidized (PC+).[2][6]

-

Radical Addition: The electrophilic •CF3 radical adds to the electron-rich positions of the pyridine ring, forming a radical cation intermediate.[2]

-

Oxidation and Regeneration: The radical cation is oxidized by the oxidized photocatalyst (PC+), which regenerates the ground-state photocatalyst (PC) and forms a cationic pyridine intermediate.

-

Deprotonation: A base in the reaction mixture removes a proton to restore aromaticity, yielding the final trifluoromethylated pyridine product.[6]

References

- 1. 2-CHLORO-5-NITRO-3-(TRIFLUOROMETHYL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 2. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN110003096B - Method for preparing 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 4. Copper-catalyzed trifluoromethylation of aryl boronic acids using a CF3+ reagent - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. Rapid trifluoromethylation and perfluoroalkylation of five-membered heterocycles by photoredox catalysis in continuous flow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. macmillan.princeton.edu [macmillan.princeton.edu]

The Ascent of a Privileged Scaffold: A Technical Guide to the Discovery and History of Substituted Trifluoromethylpyridines

For Researchers, Scientists, and Drug Development Professionals

The introduction of the trifluoromethyl group into pyridine rings has marked a pivotal moment in the evolution of medicinal and agricultural chemistry. This strategic substitution has given rise to a plethora of highly effective pharmaceuticals and agrochemicals, underscoring the trifluoromethylpyridine scaffold as a truly privileged structure. This in-depth technical guide provides a comprehensive overview of the discovery, history, and core synthetic methodologies of substituted trifluoromethylpyridines, offering valuable insights for researchers and professionals in the field.

A Historical Perspective: From Serendipity to Rational Design

The journey of trifluoromethylpyridines began with early explorations into organofluorine chemistry. The first synthesis of an aromatic compound bearing a trifluoromethyl group was achieved in 1898 by Swarts, who successfully treated benzotrichloride with antimony trifluoride to produce benzotrifluoride.[1] This foundational work laid the groundwork for future advancements. However, it was not until 1947 that the first trifluoromethylpyridine (TFMP) was reported, synthesized through a similar process of chlorination and fluorination of picoline.[1][2]

The true potential of this scaffold remained largely untapped until the latter half of the 20th century. A significant breakthrough came in 1982 with the commercialization of fluazifop-butyl by Ishihara Sangyo Kaisha, Ltd. (ISK), a Japanese chemical company.[3] This aryloxyphenoxypropionate herbicide demonstrated remarkable selective post-emergence control of grass weeds in broadleaf crops, establishing the commercial viability of trifluoromethylpyridine-containing compounds.[3]

Following this success, research and development in this area intensified, leading to the introduction of a range of other important agrochemicals. These include the herbicide haloxyfop-methyl and the insecticide chlorfluazuron , another discovery by ISK.[4] The unique physicochemical properties imparted by the trifluoromethyl group, such as increased lipophilicity, metabolic stability, and electron-withdrawing nature, were recognized as key contributors to the enhanced biological activity of these molecules.[5]

The influence of trifluoromethylpyridines soon expanded into the pharmaceutical arena. The scaffold's ability to modulate drug properties made it an attractive component in the design of new therapeutic agents. Researchers began incorporating this moiety into molecules targeting a variety of diseases, leading to the development of antiviral agents like the non-peptidic HIV protease inhibitor Tipranavir , and compounds with potential as antitumor and kinase inhibitors.[6]

Core Synthetic Strategies

The synthesis of substituted trifluoromethylpyridines has evolved significantly, with three primary strategies dominating the landscape:

-

Halogen Exchange (Halex) Reactions: This classical and widely used method involves the fluorination of a corresponding trichloromethylpyridine. The process typically utilizes a fluorine source like hydrogen fluoride (HF) or a metal fluoride to replace the chlorine atoms of the trichloromethyl group.[3][6] This approach is particularly effective for the large-scale industrial production of key intermediates.

-

Cyclocondensation Reactions: This strategy involves the construction of the pyridine ring from acyclic precursors already containing a trifluoromethyl group. Common building blocks include ethyl 4,4,4-trifluoro-3-oxobutanoate and other trifluoromethylated carbonyl compounds.[3][6] This method offers a high degree of flexibility in introducing various substituents onto the pyridine ring.

-

Direct C-H Trifluoromethylation: More recent advancements have focused on the direct introduction of a trifluoromethyl group onto a pre-existing pyridine ring. These methods often employ radical or transition-metal-catalyzed reactions and offer a more atom-economical approach to synthesizing trifluoromethylpyridines.[2]

Key Intermediates in Synthesis

The industrial production of many trifluoromethylpyridine-based agrochemicals and pharmaceuticals relies on the efficient synthesis of key chlorinated intermediates. Two of the most important are:

-

2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF): A crucial building block for the synthesis of fluazifop-butyl.[3]

-

2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF): A versatile intermediate used in the production of several crop protection products.[3][4]

The synthesis of these intermediates often starts from 3-picoline, which undergoes a series of chlorination and fluorination steps.[3][4]

Quantitative Data Summary

The following tables summarize key quantitative data for representative substituted trifluoromethylpyridines, highlighting their physicochemical properties and biological activities.

Table 1: Physicochemical Properties of Selected Trifluoromethylpyridine Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | logP | pKa |

| 3-(Trifluoromethyl)pyridine | C₆H₄F₃N | 147.10 | 113-115 | 1.79 | 2.83 |

| 2-Chloro-5-(trifluoromethyl)pyridine | C₆H₃ClF₃N | 181.54 | 148-150 | 2.65 | 0.85 |

| Fluazifop-butyl | C₁₉H₂₀F₃NO₄ | 383.36 | Decomposes | 4.5 | N/A |

| Flonicamid | C₉H₆F₃N₃O | 229.16 | Decomposes | 0.9 | N/A |

| Tipranavir | C₃₁H₃₃F₃N₂O₅S | 602.67 | Decomposes | 5.2 | N/A |

Table 2: Biological Activity of Selected Trifluoromethylpyridine Derivatives

| Compound | Target | Application | IC₅₀ / EC₅₀ | Citation |

| Fluazifop-butyl | Acetyl-CoA carboxylase (ACCase) | Herbicide | Varies by plant species | [3] |

| Flonicamid | Chordotonal organs | Insecticide | Varies by insect species | [7][8] |

| Tipranavir | HIV Protease | Antiviral | IC₉₀ = 100 nM | [9] |

| 4-Trifluoromethyl-2,6-bis[3'-(N-tosyl-6'-methoxyl-indolyl)] pyridine | P388 and A-549 cancer cells | Anticancer (preclinical) | IC₅₀ values reported | [1] |

| Acylurea derivatives | Tobacco Mosaic Virus (TMV) | Antiviral (plant) | EC₅₀ = 36.1 µg/mL (for 7ab) | [10] |

Detailed Experimental Protocols

The following are representative experimental protocols for the synthesis of key trifluoromethylpyridine intermediates and a final product. These are provided for illustrative purposes and may require optimization based on laboratory conditions.

Protocol 1: Synthesis of 2-Chloro-5-(trichloromethyl)pyridine from 2-Chloro-5-methylpyridine

This protocol describes the radical chlorination of 2-chloro-5-methylpyridine, a precursor to 2,5-CTF.

Materials:

-

2-Chloro-5-methylpyridine

-

o-Dichlorobenzene (solvent)

-

Azobisisobutyronitrile (AIBN) (radical initiator)

-

Chlorine gas

-

Nitrogen gas

Procedure:

-

To a reaction vessel equipped with a stirrer, condenser, and gas inlet, add 2-chloro-5-methylpyridine (15.6 g, 0.1 mol), o-dichlorobenzene (50 mL), and AIBN (0.1 g).

-

Purge the system with nitrogen gas.

-

Heat the mixture to 80 °C with stirring.

-

Stop the nitrogen flow and begin bubbling chlorine gas through the reaction mixture.

-

Continue heating to 140 °C and maintain this temperature while continuing to bubble chlorine gas.

-

Add additional portions of AIBN (0.07 g) every 2 hours to sustain the reaction.

-

After 20 hours, stop heating and close the chlorine gas inlet.

-

Purge the system with nitrogen gas for 1 hour to remove excess chlorine.

-

The reaction mixture containing 2-chloro-5-(trichloromethyl)pyridine can be used in the subsequent fluorination step. A yield of 82.7% has been reported for the isolated product after purification.[11]

Protocol 2: Synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine via Halogen Exchange

This protocol describes the fluorination of 2,3-dichloro-5-(trichloromethyl)pyridine using hydrogen fluoride.

Materials:

-

2,3-Dichloro-5-(trichloromethyl)pyridine

-

Anhydrous Hydrogen Fluoride (HF)

-

Anhydrous Ferric Chloride (FeCl₃) (catalyst)

Procedure:

-

In a high-pressure reactor (e.g., a Parr bomb), charge 2,3-dichloro-5-(trichloromethyl)pyridine (16 g, ~91% purity), anhydrous HF (7 g), and anhydrous FeCl₃ (0.9 g).[12]

-

Seal the reactor and heat the mixture. The reaction is typically carried out at elevated temperatures and pressures.

-

After the reaction is complete, cool the reactor and carefully vent any residual pressure.

-

The crude product is then typically worked up by neutralizing the excess HF, followed by extraction and purification (e.g., distillation) to yield 2,3-dichloro-5-(trifluoromethyl)pyridine.

Protocol 3: Cyclocondensation Synthesis of a Trifluoromethylpyridine Derivative

This protocol illustrates the general principle of building the pyridine ring from a trifluoromethylated precursor.

Materials:

-

Ethyl 4,4,4-trifluoro-3-oxobutanoate

-

3-Methylbutanal

-

Ammonium acetate

-

Solvent (e.g., ethanol)

Procedure:

-

In a round-bottom flask, combine ethyl 4,4,4-trifluoro-3-oxobutanoate, 3-methylbutanal, and ammonium acetate in a suitable solvent such as ethanol.

-

Heat the reaction mixture to reflux.

-

Monitor the reaction progress by a suitable method (e.g., TLC or GC-MS).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

The resulting crude product can be purified by techniques such as column chromatography or recrystallization to yield the substituted trifluoromethylpyridine. The synthesis of dithiopyr and thiazopyr starts with a similar cyclocondensation reaction.[6]

Signaling Pathways and Mechanisms of Action

The biological activity of substituted trifluoromethylpyridines stems from their ability to interact with specific molecular targets. Below are diagrams illustrating the mechanisms of action for two major classes of these compounds.

Conclusion

The discovery and development of substituted trifluoromethylpyridines represent a significant achievement in chemical science, with profound impacts on agriculture and medicine. From the early pioneering work in organofluorine chemistry to the rational design of highly active and selective molecules, the journey of this privileged scaffold is a testament to the power of chemical innovation. The synthetic methodologies outlined in this guide provide a foundation for the continued exploration of this versatile chemical class. As researchers continue to unravel the complexities of biological systems, the unique properties of the trifluoromethylpyridine core will undoubtedly lead to the discovery of new and improved agrochemicals and pharmaceuticals, addressing critical global challenges in food security and human health.

References

- 1. Fluazifop-P-butyl synthesis - chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 5. CN104710308A - Synthesis method of ethyl trifluoroacetate - Google Patents [patents.google.com]

- 6. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents [patents.google.com]

- 7. Page loading... [wap.guidechem.com]

- 8. cotton.org [cotton.org]

- 9. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. BJOC - Development of N-F fluorinating agents and their fluorinations: Historical perspective [beilstein-journals.org]

An In-Depth Technical Guide to 3-Amino-2,4-dibromo-6-(trifluoromethyl)pyridine (CAS Number: 1214365-67-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 3-Amino-2,4-dibromo-6-(trifluoromethyl)pyridine, a key building block in the development of novel therapeutics, particularly in the field of targeted protein degradation.

Core Compound Properties

3-Amino-2,4-dibromo-6-(trifluoromethyl)pyridine, also known as 2,4-Dibromo-6-(trifluoromethyl)pyridin-3-amine, is a substituted pyridine derivative. Its structural and chemical properties make it a valuable intermediate in organic synthesis, particularly for the construction of complex bioactive molecules.

| Property | Value |

| CAS Number | 1214365-67-9 |

| Molecular Formula | C₆H₃Br₂F₃N₂ |

| Molecular Weight | 319.9 g/mol [1] |

| Density | 2.121 g/cm³ |

| Boiling Point | 275 °C |

| Flash Point | 120 °C |

| Purity | Typically ≥97% or ≥98% |

Application in Targeted Protein Degradation

This compound is prominently utilized as a heterocyclic building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[2] PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's own ubiquitin-proteasome system.

The Ubiquitin-Proteasome Signaling Pathway

The ubiquitin-proteasome system (UPS) is a major pathway for controlled protein degradation in eukaryotic cells. It involves a cascade of enzymatic reactions that tag substrate proteins with ubiquitin, marking them for destruction by the proteasome.

Caption: The Ubiquitin-Proteasome Pathway for Protein Degradation.

PROTAC Mechanism of Action

PROTACs function by simultaneously binding to a target protein and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the E3 ligase to polyubiquitinate the target protein, marking it for degradation by the proteasome. 3-Amino-2,4-dibromo-6-(trifluoromethyl)pyridine serves as a versatile scaffold for synthesizing the linker component or for direct attachment to the E3 ligase ligand or the target protein ligand.

Caption: Mechanism of Action of a Proteolysis Targeting Chimera (PROTAC).

Experimental Protocols

A plausible synthetic approach could involve the following conceptual steps:

-

Starting Material: A suitable trifluoromethyl-substituted pyridine.

-

Bromination: Regioselective bromination of the pyridine ring. This can often be achieved using N-bromosuccinimide (NBS) or bromine in an appropriate solvent.

-

Nitration followed by Reduction: Introduction of a nitro group at the desired position, followed by reduction to the corresponding amine.

General Protocol for Suzuki Coupling using a Pyridine Building Block

This compound, once synthesized, can be used in cross-coupling reactions to build more complex molecules. The following is a general experimental protocol for a Suzuki coupling, a common reaction in the synthesis of PROTACs and other drug candidates.

Materials:

-

3-Amino-2,4-dibromo-6-(trifluoromethyl)pyridine (or a derivative thereof)

-

A suitable boronic acid or boronate ester partner

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Anhydrous solvent (e.g., dioxane, toluene, DMF)

Procedure:

-

To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add the pyridine derivative (1.0 eq), the boronic acid/ester (1.1-1.5 eq), the palladium catalyst (0.02-0.10 eq), and the base (2.0-3.0 eq).

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Caption: General Experimental Workflow for a Suzuki Coupling Reaction.

Conclusion

3-Amino-2,4-dibromo-6-(trifluoromethyl)pyridine is a strategically important building block for the synthesis of advanced therapeutic agents, particularly in the rapidly evolving field of targeted protein degradation. Its unique substitution pattern provides medicinal chemists with a versatile scaffold to explore novel chemical space in the design of PROTACs and other complex molecules. The methodologies and pathways described in this guide offer a foundational understanding for researchers and drug development professionals working with this compound.

References

An In-depth Technical Guide to 2,4-Dibromo-6-(trifluoromethyl)pyridin-3-amine: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and potential applications of 2,4-Dibromo-6-(trifluoromethyl)pyridin-3-amine. This highly functionalized pyridine derivative serves as a critical building block in the synthesis of novel therapeutic agents, particularly in the realm of kinase inhibitors for oncology.

Molecular Structure and Chemical Properties

2,4-Dibromo-6-(trifluoromethyl)pyridin-3-amine is a halogenated and trifluoromethylated pyridine derivative. The presence of bromine atoms at the 2 and 4 positions, an amine group at the 3 position, and a trifluoromethyl group at the 6 position of the pyridine ring imparts unique chemical reactivity and makes it a versatile scaffold for medicinal chemistry.

Table 1: Physicochemical and Spectroscopic Data

| Property | Value | Reference(s) |

| IUPAC Name | 2,4-Dibromo-6-(trifluoromethyl)pyridin-3-amine | - |

| CAS Number | 1214365-67-9 | [1][2] |

| Molecular Formula | C₆H₃Br₂F₃N₂ | [1][2] |

| Molecular Weight | 319.91 g/mol | [2] |

| Appearance | Solid | - |

| Boiling Point | 275 °C | [3] |

| Density | 2.121 g/cm³ | - |

| Purity | Typically ≥97% | [1] |

| Storage Conditions | 2-8°C, under inert atmosphere | [3] |

| Predicted ¹H NMR | Aromatic proton singlet (~7.5-8.0 ppm), broad amine singlet (~4.5-5.5 ppm) | - |

| Predicted ¹³C NMR | Signals for aromatic carbons, CF₃ carbon (quartet) | - |

| Predicted IR Spectrum | N-H stretching (3300-3500 cm⁻¹), C-F stretching (1100-1300 cm⁻¹), C-Br stretching (500-600 cm⁻¹) | - |

| Mass Spectrometry | Molecular ion peak (m/z) showing characteristic isotopic pattern for two bromine atoms | - |

Note: Predicted spectroscopic data is based on the analysis of structurally similar compounds and general principles of spectroscopy. Experimental data should be obtained for confirmation.

Synthesis and Experimental Protocols

Caption: Plausible synthetic workflow for 2,4-Dibromo-6-(trifluoromethyl)pyridin-3-amine.

Experimental Protocol: General Procedure for Bromination of an Aminopyridine

This protocol is a generalized procedure based on the bromination of aromatic amines and may require optimization for the specific substrate.

-

Reaction Setup: To a solution of the starting aminopyridine (1.0 equivalent) in a suitable solvent such as acetic acid or a chlorinated solvent, add a brominating agent (e.g., N-bromosuccinimide or liquid bromine, 2.0-2.2 equivalents) dropwise at a controlled temperature (typically 0-25 °C).

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) if bromine was used. Neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution).

-

Extraction: Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Role in Drug Discovery: A Scaffold for Kinase Inhibitors

The trifluoromethylpyridine moiety is a key structural motif in a number of biologically active compounds, including agrochemicals and pharmaceuticals. In medicinal chemistry, this scaffold is of particular interest for the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.

Compounds containing trifluoromethyl-substituted pyridine or pyrimidine rings have demonstrated potent anticancer activities. For example, certain derivatives have shown inhibitory activity against various cancer cell lines, such as prostate cancer (PC-3) and non-small cell lung cancer (H1975), with some compounds exhibiting IC₅₀ values in the low micromolar range.[4] The biological mechanism often involves the induction of apoptosis and cell cycle arrest, for instance at the G2/M phase.[4]

The structure of 2,4-Dibromo-6-(trifluoromethyl)pyridin-3-amine, with its multiple reactive sites, allows for the facile introduction of various substituents to explore the chemical space around the core scaffold. This is critical for optimizing the potency and selectivity of potential kinase inhibitors.

Hypothetical Signaling Pathway and Mechanism of Action

The diagram below illustrates a simplified, hypothetical signaling pathway where a kinase inhibitor derived from 2,4-Dibromo-6-(trifluoromethyl)pyridin-3-amine could exert its therapeutic effect.

Caption: Hypothetical signaling pathway illustrating the mechanism of a kinase inhibitor.

Experimental Protocol: In Vitro Kinase Inhibition Assay (General)

This protocol provides a general framework for assessing the inhibitory activity of a compound against a specific kinase.

-

Reagents and Materials: Kinase enzyme, substrate peptide, ATP, assay buffer, test compound (dissolved in DMSO), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

Assay Procedure:

-

Prepare serial dilutions of the test compound in assay buffer.

-

In a microplate, add the kinase, the substrate peptide, and the test compound dilutions.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at a specified temperature (e.g., 30 °C) for a defined period (e.g., 60 minutes).

-

Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence to quantify ADP production).

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Determine the IC₅₀ value (the concentration of the inhibitor required to reduce the enzyme activity by 50%) by fitting the data to a dose-response curve.

-

Conclusion

2,4-Dibromo-6-(trifluoromethyl)pyridin-3-amine is a highly valuable and versatile building block for the synthesis of novel, biologically active compounds. Its unique substitution pattern provides a robust scaffold for the development of potent and selective kinase inhibitors with potential applications in cancer therapy and other diseases driven by aberrant kinase signaling. The synthetic and experimental protocols outlined in this guide provide a foundation for researchers to further explore the potential of this compound in their drug discovery and development programs.

References

An In-depth Technical Guide to 2,4-Dibromo-6-(trifluoromethyl)pyridin-3-amine: Properties and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2,4-Dibromo-6-(trifluoromethyl)pyridin-3-amine, a key building block in modern medicinal chemistry. The document details its known physical characteristics, supported by available data, and outlines its significant role in the synthesis of targeted therapeutics, particularly kinase inhibitors. Experimental workflows and logical relationships are visualized to facilitate a deeper understanding of its application in drug development.

Core Physical and Chemical Properties

2,4-Dibromo-6-(trifluoromethyl)pyridin-3-amine is a halogenated and trifluoromethyl-substituted pyridine derivative. Its unique structural features, including multiple reactive sites, make it a valuable intermediate in the synthesis of complex organic molecules.

Quantitative Data Summary

A compilation of the known physical properties of 2,4-Dibromo-6-(trifluoromethyl)pyridin-3-amine is presented in Table 1. While a definitive melting point and comprehensive solubility profile are not widely published, the available data provides a foundational understanding of the compound's physical state and stability.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₃Br₂F₃N₂ | [1][2][3] |

| Molecular Weight | 319.90 g/mol | [1] |

| Boiling Point | 275 °C | [2] |

| Storage Temperature | 2-8 °C | [2] |

Table 1: Physical Properties of 2,4-Dibromo-6-(trifluoromethyl)pyridin-3-amine

Role in Drug Discovery and Development

The trifluoromethyl group and bromine atoms on the pyridine ring of 2,4-Dibromo-6-(trifluoromethyl)pyridin-3-amine are crucial for its utility in drug discovery. The trifluoromethyl group can enhance metabolic stability and binding affinity of a drug candidate, while the bromine atoms provide handles for various cross-coupling reactions, allowing for the introduction of diverse molecular fragments. This versatility has led to its use as a key starting material in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.

Synthetic Workflow in Kinase Inhibitor Development

The general workflow for utilizing 2,4-Dibromo-6-(trifluoromethyl)pyridin-3-amine in the synthesis of a kinase inhibitor is depicted below. This process typically involves a series of reactions to build a more complex molecule that can effectively bind to the target kinase.

Experimental Protocols (Exemplary)

General Protocol for Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of organic compounds.

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the chemical structure of a synthesized pyridine derivative.

Materials:

-

Synthesized compound (e.g., a derivative of 2,4-Dibromo-6-(trifluoromethyl)pyridin-3-amine)

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

NMR tubes

-

NMR spectrometer

Procedure:

-

Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent in a clean, dry vial.

-

Transfer the solution to an NMR tube.

-

Place the NMR tube in the spectrometer's probe.

-

Acquire the ¹H NMR spectrum, typically using a standard pulse program.

-

Acquire the ¹³C NMR spectrum. This may require a longer acquisition time due to the lower natural abundance of the ¹³C isotope.

-

Process the raw data (Fourier transformation, phase correction, baseline correction, and integration for ¹H NMR).

-

Analyze the spectra to confirm the presence of expected chemical shifts, coupling patterns, and integration values corresponding to the compound's structure.

General Protocol for High-Performance Liquid Chromatography (HPLC)

HPLC is used to assess the purity of the compound.

Objective: To determine the purity of a synthesized compound by separating it from any impurities.

Materials:

-

Synthesized compound

-

HPLC-grade solvents (e.g., acetonitrile, water, methanol)

-

HPLC system with a suitable detector (e.g., UV-Vis)

-

Analytical HPLC column (e.g., C18)

Procedure:

-

Prepare a dilute solution of the compound in a suitable solvent (e.g., mobile phase).

-

Set up the HPLC system with an appropriate mobile phase composition (e.g., a gradient of water and acetonitrile) and flow rate.

-

Equilibrate the column with the initial mobile phase conditions.

-

Inject a small volume of the sample solution onto the column.

-

Run the HPLC method and record the chromatogram.

-

Analyze the chromatogram to determine the retention time of the main peak and calculate the purity based on the peak area percentages.

Signaling Pathway Context

While a specific signaling pathway directly modulated by 2,4-Dibromo-6-(trifluoromethyl)pyridin-3-amine itself is not documented, its derivatives are designed to inhibit kinases that are key components of various signaling pathways implicated in cancer. The diagram below illustrates a simplified, generic kinase signaling pathway that is often targeted by inhibitors derived from such building blocks.

Conclusion

2,4-Dibromo-6-(trifluoromethyl)pyridin-3-amine stands out as a critical and versatile building block for the synthesis of high-value compounds in the pharmaceutical industry. Its well-defined reactive sites allow for predictable and efficient chemical modifications, making it an ideal starting material for the creation of diverse chemical libraries for drug screening. The continued exploration of derivatives of this compound is expected to yield novel therapeutic agents with improved efficacy and selectivity, particularly in the realm of oncology. Further research to fully characterize its physical properties, such as melting point and solubility in various solvents, would be beneficial for its broader application in synthetic chemistry.

References

Technical Guide: Solubility of 2,4-Dibromo-6-(trifluoromethyl)pyridin-3-amine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 2,4-dibromo-6-(trifluoromethyl)pyridin-3-amine, a key building block in pharmaceutical and agrochemical research. A thorough review of publicly available scientific literature and chemical databases reveals a notable absence of quantitative solubility data for this compound in common organic solvents. This document serves to bridge this information gap by providing detailed experimental protocols for researchers to determine the solubility of 2,4-dibromo-6-(trifluoromethyl)pyridin-3-amine in a reliable and reproducible manner. The methodologies outlined herein are standard, validated techniques for solubility assessment, enabling researchers to generate the precise data required for their specific applications, such as reaction optimization, formulation development, and purification processes.

Introduction

Compound Properties:

Quantitative Solubility Data

As of the date of this publication, specific quantitative solubility data for 2,4-dibromo-6-(trifluoromethyl)pyridin-3-amine in various organic solvents has not been reported in publicly accessible literature. To facilitate research and development, the following table is provided as a template for summarizing experimentally determined solubility data.

Table 1: Experimentally Determined Solubility of 2,4-Dibromo-6-(trifluoromethyl)pyridin-3-amine

| Organic Solvent | Solvent Type | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method Used |

| e.g., Methanol | Polar Protic | 25 | Shake-Flask | ||

| e.g., Acetone | Polar Aprotic | 25 | Shake-Flask | ||

| e.g., Dichloromethane | Polar Aprotic | 25 | Shake-Flask | ||

| e.g., Toluene | Non-Polar | 25 | Shake-Flask | ||

| e.g., Heptane | Non-Polar | 25 | Shake-Flask | ||

| e.g., Dimethyl Sulfoxide | Polar Aprotic | 25 | Shake-Flask | ||

| e.g., N,N-Dimethylformamide | Polar Aprotic | 25 | Shake-Flask |

Experimental Protocols for Solubility Determination

To ensure accurate and consistent results, the following established methodologies for determining thermodynamic solubility are recommended.

Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[5]

Objective: To determine the equilibrium solubility of 2,4-dibromo-6-(trifluoromethyl)pyridin-3-amine in a selection of organic solvents at a constant temperature.

Materials:

-

2,4-Dibromo-6-(trifluoromethyl)pyridin-3-amine (solid)

-

Selected organic solvents (analytical grade)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Calibrated pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer

Procedure:

-

Sample Preparation: Add an excess amount of solid 2,4-dibromo-6-(trifluoromethyl)pyridin-3-amine to a series of vials. The presence of undissolved solid at the end of the experiment is crucial.

-

Solvent Addition: Dispense a known volume of the selected organic solvent into each vial.

-

Equilibration: Seal the vials to prevent solvent evaporation and place them in an orbital shaker set to a constant temperature (e.g., 25°C). Shake the vials for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[5]

-

Phase Separation: After the incubation period, visually confirm the presence of undissolved solid. Centrifuge the vials at high speed to pellet the remaining solid.[5]

-

Sample Extraction: Carefully withdraw a known volume of the clear supernatant.

-

Dilution: Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the dissolved compound in the diluted supernatant using a calibrated HPLC or UV-Vis method.

-

Calculation: Calculate the solubility, taking into account the dilution factor, and express the result in mg/mL or mol/L.

Gravimetric Method

The gravimetric method is a straightforward alternative that relies on the direct measurement of the solute's mass in a saturated solution.[6]

Objective: To determine the solubility of 2,4-dibromo-6-(trifluoromethyl)pyridin-3-amine by mass after solvent evaporation.

Materials:

-

2,4-Dibromo-6-(trifluoromethyl)pyridin-3-amine (solid)

-

Selected organic solvents (analytical grade)

-

Glass vials with screw caps

-

Thermostatic shaker

-

Calibrated pipettes

-

Pre-weighed, clean evaporating dishes

-

Analytical balance

-

Vacuum oven or nitrogen stream source

Procedure:

-

Sample Preparation and Equilibration: Follow steps 1-4 of the Shake-Flask Method to prepare saturated solutions.

-

Aliquot Withdrawal: Carefully withdraw a precise volume of the clear supernatant using a calibrated pipette, avoiding any solid particles.[6]

-

Solvent Evaporation: Transfer the aliquot to a pre-weighed evaporating dish. Evaporate the solvent in a fume hood, under a gentle stream of nitrogen, or in a vacuum oven at a temperature below the compound's boiling point.[6]

-

Drying and Weighing: Once the solvent is fully evaporated, dry the dish to a constant weight and record the final mass.

-